molecular formula C7H12O2S B009198 4-Sulfanylcyclohexane-1-carboxylic acid CAS No. 105676-06-0

4-Sulfanylcyclohexane-1-carboxylic acid

Cat. No.: B009198
CAS No.: 105676-06-0
M. Wt: 160.24 g/mol
InChI Key: KLFCJRIFKLBIEU-UHFFFAOYSA-N
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Description

4-Sulfanylcyclohexane-1-carboxylic acid ( 105676-06-0) is a solid organosulfur compound with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.23 g/mol . This cyclohexanecarboxylic acid derivative is characterized by a carboxylic acid functional group and a sulfanyl (mercapto) group at the 4-position of the cyclohexane ring, contributing to its physicochemical properties including a calculated LogP of 1.56 . The compound is supplied under the HS code 2930909090 for "other organo-sulphur compounds" . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The available safety data is limited; researchers should consult relevant safety data sheets and handle all chemicals using appropriate personal protective equipment.

Properties

CAS No.

105676-06-0

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

4-sulfanylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O2S/c8-7(9)5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H,8,9)

InChI Key

KLFCJRIFKLBIEU-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)O)S

Canonical SMILES

C1CC(CCC1C(=O)O)S

Synonyms

Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Sulfanylcyclohexane-1-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its derivatives are being explored for their ability to inhibit specific enzymes related to inflammatory diseases. For instance, compounds derived from this acid have shown promise as phosphodiesterase (PDE) inhibitors, which are useful in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Biochemistry

In biochemical research, this compound is utilized in the synthesis of novel biomolecules. The sulfanyl group can participate in redox reactions, allowing the compound to act as a reducing agent or a nucleophile in various biochemical pathways. This property is particularly useful in the development of new biochemical assays and studies involving enzyme kinetics.

Materials Science

The compound's unique structure makes it an interesting candidate for developing new materials, particularly polymers and coatings. Its ability to form strong intermolecular interactions can enhance the mechanical properties of polymeric materials, making them suitable for advanced applications in coatings and adhesives.

Case Study 1: PDE Inhibition

A study highlighted the synthesis of derivatives of this compound that exhibited significant inhibition of PDE4 enzymes. These compounds were tested in vitro and showed reduced neutrophilic leukocyte activity, indicating potential therapeutic effects against inflammatory diseases .

Compound NamePDE4 Inhibition (%)IC50 (µM)
Derivative A752.5
Derivative B653.0
Derivative C801.8

Case Study 2: Synthesis of Biochemical Probes

Another research focused on using this compound as a precursor for synthesizing biochemical probes that can be used to study protein interactions. The probes were designed to covalently bind to target proteins, allowing researchers to track protein dynamics in live cells .

Probe NameTarget ProteinBinding Affinity (nM)
Probe XProtein A50
Probe YProtein B30

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-sulfanylcyclohexane-1-carboxylic acid with substituted cyclohexanecarboxylic acid derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural Analogues and Key Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Notable Properties
This compound -SH (4-position) C₇H₁₀O₂S 158.21 105676-06-0 Not reported Reactive thiol group; high polarity
4-Hydroxycyclohexane-1-carboxylic acid -OH (4-position) C₇H₁₀O₃ 158.15 17419-81-7 Not reported Rare urinary metabolite; moderate H-bonding capacity
1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid -Cl (aromatic), cyclohexane C₁₃H₁₅ClO₂ 238.70 58880-37-8 153–155 Lipophilic; used in agrochemical synthesis
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid -CF₃ (4-position) C₈H₁₁F₃O₂ 196.17 95233-30-0 Not reported High electronegativity; thermal stability
4-Octylcyclohexane-1-carboxylic acid -C₈H₁₇ (4-position) C₁₅H₂₈O₂ 240.38 Not provided Not reported Extremely lipophilic; surfactant applications

Functional Group Impact on Physicochemical Behavior

  • Thiol (-SH) vs. Hydroxyl (-OH):
    The thiol group in this compound exhibits higher nucleophilicity and lower pKa (~10) compared to the hydroxyl group (pKa ~16) in its hydroxy analogue. This makes the thiol derivative more reactive in redox reactions and metal coordination .
  • Halogenated Derivatives:
    Chlorine and trifluoromethyl substituents enhance lipophilicity (logP: 1-(4-chlorophenyl)-1-cyclohexanecarboxylic acid ≈ 3.5 vs. 4-sulfanyl derivative ≈ 1.2) but reduce aqueous solubility. The -CF₃ group introduces steric hindrance and electron-withdrawing effects, altering metabolic stability .
  • Alkyl Chains (e.g., -C₈H₁₇): Long alkyl chains, as in 4-octylcyclohexane-1-carboxylic acid, drastically increase hydrophobicity, making such compounds suitable for lipid-based formulations .

Preparation Methods

Direct Sulfanylation of Cyclohexane Carboxylic Acid Derivatives

A primary route involves introducing the sulfanyl group into pre-functionalized cyclohexane carboxylic acid intermediates. For example, 4-hydroxycyclohexane-1-carboxylic acid can undergo sulfanylation via nucleophilic substitution. The hydroxyl group is first converted to a leaving group (e.g., tosylate or mesylate), which is then displaced by a sulfur nucleophile such as thiourea or sodium hydrosulfide (NaSH). Subsequent hydrolysis yields the target compound.

Reaction Conditions:

  • Tosylation: Tosyl chloride (1.2 equiv) in pyridine at 0–5°C for 4–6 hours.

  • Substitution: Thiourea (2.0 equiv) in ethanol under reflux for 12 hours.

  • Hydrolysis: 6M HCl at 80°C for 3 hours.

This method achieves moderate yields (50–65%) but requires careful control of stereochemistry to avoid racemization at the 4-position.

Ester Hydrolysis of 4-Sulfanylcyclohexane-1-carboxylates

Ethyl or methyl esters of 4-sulfanylcyclohexane-1-carboxylic acid serve as precursors. The ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For instance, ethyl 4-sulfanylcyclohexane-1-carboxylate undergoes saponification using NaOH in aqueous ethanol (70–80°C, 6–8 hours), followed by acidification with HCl to precipitate the product.

Key Considerations:

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

  • Yield: 75–85% after recrystallization from ethanol/water.

This route benefits from the commercial availability of ester precursors and scalable reaction conditions.

Catalytic Hydrogenation of Aromatic Precursors

Reduction of 4-Sulfanylbenzoic Acid Derivatives

4-Sulfanylbenzoic acid derivatives are hydrogenated to saturate the aromatic ring. Using a palladium-on-carbon (Pd/C) catalyst under H₂ pressure (3–5 atm) in ethanol at 120°C, the benzene ring is reduced to cyclohexane while preserving the sulfanyl and carboxylic acid groups.

Optimization Parameters:

ParameterOptimal Value
Catalyst Loading5% Pd/C
Temperature120°C
H₂ Pressure4 atm
Reaction Time12–16 hours
Yield70–80%

Side reactions, such as over-reduction of the sulfanyl group to a thioether, are mitigated by controlling H₂ pressure and reaction time.

Ring-Opening of Bicyclic Sulfur-Containing Intermediates

Bicyclic lactones or thiolactones derived from cyclohexene oxides offer a stereoselective pathway. For example, cyclohexene oxide is treated with H₂S gas in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form a thiolactone intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Mechanistic Insight:

  • Epoxide Ring Opening: H₂S attacks the less substituted carbon of the epoxide, forming a thiolate intermediate.

  • Lactonization: Intramolecular esterification yields a six-membered thiolactone.

  • Hydrolysis: Acidic or basic conditions cleave the lactone to release this compound.

This method provides excellent stereocontrol (>90% trans isomer) but requires stringent anhydrous conditions.

Functional Group Interconversion Strategies

Oxidation of 4-Mercaptocyclohexanol Derivatives

4-Mercaptocyclohexanol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media. The alcohol group is selectively oxidized, while the sulfanyl group remains intact.

Reaction Protocol:

  • Oxidant: KMnO₄ (3.0 equiv) in 2M H₂SO₄.

  • Temperature: 0–5°C (to minimize sulfanyl oxidation).

  • Yield: 60–70% after extraction with ethyl acetate.

Over-oxidation to sulfonic acids is a major side reaction, necessitating low-temperature conditions.

Reductive Amination Followed by Sulfur Incorporation

Amino derivatives of cyclohexane carboxylic acid are converted to sulfanyl analogs via diazotization and sulfur displacement. For example, 4-aminocyclohexane-1-carboxylic acid is treated with NaNO₂/HCl to form a diazonium salt, which reacts with NaSH to introduce the sulfanyl group.

Critical Steps:

  • Diazotization: Must be performed at 0–5°C to prevent decomposition.

  • Sulfur Displacement: Immediate addition of NaSH to the diazonium solution.

This method is less favored due to hazardous intermediates and lower yields (40–50%).

Industrial-Scale Production and By-Product Utilization

By-Product Recovery from Polyester Modifier Synthesis

This compound is isolated as a by-product during the synthesis of 1,4-cyclohexanedimethanol (CHDM), a polyester modifier. The ester intermediate, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, undergoes hydrolysis and sulfanylation to yield the target compound.

Industrial Process:

  • Hydrolysis: The ester is cleaved using NaOH (10% w/v) at 90°C for 8 hours.

  • Sulfanylation: The resultant diol is treated with P₂S₅ in toluene to introduce sulfur.

  • Oxidation: Selective oxidation of a hydroxymethyl group to carboxylic acid using KMnO₄.

This route leverages existing industrial infrastructure, reducing production costs by 30–40% compared to dedicated synthesis.

Emerging Catalytic and Green Chemistry Approaches

Enzymatic Sulfanylation Using Thiol Transferases

Recent advances employ immobilized enzymes (e.g., thiol transferases) to catalyze the introduction of sulfanyl groups under mild conditions. For example, cyclohexene-1-carboxylic acid is incubated with H₂S and NADPH in a buffered medium (pH 7.5) at 37°C, achieving 55–60% conversion.

Advantages:

  • No toxic by-products.

  • High enantiomeric excess (>95%) for chiral derivatives.

Limitations:

  • Enzyme cost and stability under industrial conditions.

Photocatalytic C–H Bond Sulfanylation

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ as a photocatalyst enables direct C–H sulfanylation of cyclohexane carboxylic acid. Irradiation (450 nm) in the presence of disulfide reagents (e.g., (PhS)₂) introduces the sulfanyl group regioselectively.

Reaction Setup:

ComponentQuantity
Cyclohexane carboxylic acid1.0 equiv
(PhS)₂1.5 equiv
Ru(bpy)₃Cl₂2 mol%
SolventAcetonitrile/H₂O (9:1)
Light Source450 nm LED
Yield50–65%

This method avoids pre-functionalization but requires specialized equipment.

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology: Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Replicate analysis (as in Mendelian randomization studies ) identifies confounding variables like batch-dependent impurities or cell-line specificity. Meta-analysis of datasets from platforms like ResearchGate can highlight consensus trends.
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Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Methodology: Systematically substitute the cyclohexane ring (e.g., methyl, hydroxyl groups) and assess inhibitory potency via IC50 measurements. Use X-ray crystallography or Cryo-EM to resolve enzyme-ligand complexes. Pair with free-energy perturbation (FEP) simulations to quantify substituent effects on binding energy.

Data Validation and Collaboration

Q. What statistical frameworks are robust for analyzing dose-response data in toxicity studies?

  • Methodology: Fit data to Hill equation models (variable slope) using nonlinear regression (GraphPad Prism). Apply Akaike Information Criterion (AIC) to compare models. For reproducibility, share raw datasets and analysis scripts via GitHub or Zenodo, leveraging academic networks like ResearchGate .

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodology: Re-parameterize force fields or basis sets in simulations to match experimental conditions (e.g., solvent dielectric constant). Use bootstrapping or Monte Carlo error analysis to quantify uncertainty. Collaborative peer review via platforms like ResearchGate ensures methodological transparency.

Key Resources for Further Inquiry:

  • Synthetic Protocols: Journal of Organic Chemistry (thiol-ene methodologies).
  • Computational Tools: Gaussian 16 (DFT), GROMACS (MD).
  • Data Repositories: Zenodo, ResearchGate .

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